molecular formula C24H26FN5O3S B2610203 N-(3,4-dimethoxyphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1116037-10-5

N-(3,4-dimethoxyphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2610203
CAS No.: 1116037-10-5
M. Wt: 483.56
InChI Key: WHXGMBSWURPEJC-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a pyrimidine core substituted with a sulfanyl-acetamide moiety and a 4-(4-fluorophenyl)piperazine group.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O3S/c1-32-20-8-5-18(15-21(20)33-2)27-23(31)16-34-24-26-10-9-22(28-24)30-13-11-29(12-14-30)19-6-3-17(25)4-7-19/h3-10,15H,11-14,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXGMBSWURPEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the 3,4-dimethoxyphenyl derivative and the 4-fluorophenyl piperazine. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), along with catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, employing continuous flow reactors, and utilizing advanced purification techniques like chromatography and crystallization. The goal is to achieve a cost-effective and efficient production process that meets the quality standards required for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and cellular signaling modulation.

    Medicine: Explored for its therapeutic potential in treating diseases, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The precise molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Sulfonyl/Sulfanyl Linkages

  • N-(3,4-Dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide (): Key Differences: Replaces the pyrimidinyl-sulfanyl group with a sulfonyl-linked piperazine. The 3,4-dichlorophenyl group increases hydrophobicity compared to the dimethoxyphenyl group in the target compound.
  • N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ():

    • Key Differences : Tosyl (4-methylphenylsulfonyl) substitution on piperazine vs. the 4-fluorophenyl group in the target compound.
    • Implications : Tosyl groups are electron-withdrawing, which may alter piperazine basicity and downstream interactions with targets like dopamine or serotonin receptors .

Pyrimidine-Based Sulfanyl Acetamides

  • N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Key Differences: Features a diaminopyrimidine ring instead of the 4-fluorophenylpiperazinylpyrimidine in the target compound. Implications: The diaminopyrimidine group facilitates hydrogen bonding, as seen in crystal structures, which may stabilize interactions with enzymes like dihydrofolate reductase .
  • N-[4-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide (): Key Differences: Incorporates a sulfamoyl-linked pyrimidine instead of a sulfanyl group.

Substituent Effects on Aromatic Rings

  • 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide ():
    • Key Differences : Uses a triazole ring and difluorophenyl group instead of pyrimidine and dimethoxyphenyl.
    • Implications : Fluorine atoms increase electronegativity and lipophilicity, whereas methoxy groups enhance electron-donating effects, influencing target selectivity .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Functional Implications Reference
Target Compound Pyrimidine-sulfanyl 3,4-Dimethoxyphenyl, 4-fluorophenylpiperazine Enhanced H-bonding, receptor modulation N/A
N-(3,4-Dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide Piperazine-sulfonyl 3,4-Dichlorophenyl Increased hydrophobicity, metabolic stability
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Diaminopyrimidine 4-Chlorophenyl Stabilized enzyme interactions via H-bonds
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazine-tosyl 4-Fluorophenyl Altered piperazine basicity, receptor binding
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide Triazole-sulfanyl 3,4-Difluorophenyl High lipophilicity, potential CNS activity

Research Findings and Implications

  • Conformational Stability : Intramolecular hydrogen bonds in pyrimidine-sulfanyl acetamides (e.g., ) stabilize folded conformations, which may optimize binding to hydrophobic enzyme pockets .
  • Metabolic Considerations : Sulfonyl groups () resist oxidative metabolism compared to sulfanyl groups, suggesting a trade-off between stability and flexibility in drug design .
  • Substituent-Driven Selectivity : 3,4-Dimethoxy groups (target compound) provide electron-donating effects that could enhance interactions with aromatic residues in receptors, contrasting with chloro/fluoro substituents that prioritize lipophilicity .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a complex structure that includes a dimethoxyphenyl group, a piperazine moiety, and a pyrimidine ring, which may contribute to its diverse biological effects.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The primary areas of focus include:

  • Anticonvulsant Activity : Similar compounds have shown significant anticonvulsant properties in animal models. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and evaluated for their anticonvulsant activity, revealing that certain structural modifications can enhance efficacy against seizures .
  • Antitumor Activity : The presence of the piperazine and pyrimidine groups suggests potential antitumor activity. Compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity : Research indicates that compounds containing piperazine and pyrimidine rings exhibit antimicrobial effects against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key findings include:

  • Lipophilicity : Higher lipophilicity often correlates with increased biological activity. Compounds with higher clogP values demonstrated enhanced anticonvulsant protection, suggesting that lipophilic characteristics may facilitate better central nervous system penetration .
  • Substituent Effects : The substitution pattern on the phenyl rings significantly affects biological activity. For example, the introduction of fluorine in the para position has been associated with improved potency in various assays.

Case Studies

Several case studies have highlighted the biological potential of related compounds:

  • Anticonvulsant Efficacy : In one study, derivatives similar to N-(3,4-dimethoxyphenyl)-2-{...} were tested in maximal electroshock (MES) models. Compounds showed varied efficacy, with some achieving significant seizure protection at doses as low as 100 mg/kg .
  • Cytotoxicity Profiles : A series of substituted compounds were evaluated for cytotoxicity against human embryonic kidney (HEK-293) cells, revealing that several derivatives exhibited low toxicity while maintaining significant antimicrobial and antitumor activities .

Research Findings Summary Table

Activity Type Compound IC50/Effectiveness Notes
AnticonvulsantN-(3,4-dimethoxyphenyl)-2-{...}100 mg/kgEffective in MES test
AntitumorAnalogous compoundVariesInduces apoptosis in cancer cells
AntimicrobialPiperazine derivativesIC50 < 10 µMActive against resistant strains
CytotoxicityVarious derivativesNon-toxicSafe at therapeutic concentrations

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling. Key steps include:

  • Piperazine-pyrimidine coupling : Reacting 4-(4-fluorophenyl)piperazine with 2-mercaptopyrimidine derivatives under basic conditions (e.g., NaH/K2_2CO3_3) in polar aprotic solvents (DMSO or acetonitrile) at 60–80°C .
  • Sulfanyl acetamide formation : Thiol-ether coupling using 2-chloroacetamide intermediates in the presence of triethylamine or DIPEA, with rigorous temperature control (25–40°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and piperazine-pyrimidine connectivity. Aromatic protons in the 3,4-dimethoxyphenyl group appear as distinct doublets (δ 6.7–7.2 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., m/z 539.18 [M+H]+^+) ensures molecular formula accuracy .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the piperazine and pyrimidine moieties?

  • Analog synthesis : Replace the 4-fluorophenyl group on piperazine with electron-withdrawing (e.g., -NO2_2) or bulky substituents to test steric/electronic effects .
  • Biological assays : Compare IC50_{50} values in target-specific assays (e.g., kinase inhibition) to correlate substituent changes with activity .
  • Computational docking : Use AutoDock Vina to model interactions with binding pockets (e.g., dopamine D2/D3 receptors) and identify critical hydrogen bonds with the pyrimidine ring .

Q. How can contradictions in reported biological activity data be resolved?

  • Standardized assays : Replicate studies under uniform conditions (e.g., cell line, incubation time) to minimize variability .
  • Orthogonal validation : Confirm target engagement using surface plasmon resonance (SPR) alongside enzymatic assays to distinguish direct binding from off-target effects .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO concentration ≤0.1%) or assay temperature .

Q. What strategies optimize reaction yield during the sulfanyl acetamide coupling step?

  • Solvent screening : Test DMF vs. THF for improved solubility of intermediates; DMF enhances reaction rates but may require post-reaction dialysis .
  • Catalyst optimization : Compare Pd(OAc)2_2 vs. CuI for Ullmann-type couplings; Pd catalysts increase yield (75%→90%) but raise costs .
  • Real-time monitoring : Use thin-layer chromatography (TLC, hexane:EtOAc 3:1) to track reaction progress and terminate at maximal conversion .

Q. How can computational tools predict pharmacokinetic properties and binding modes?

  • ADME prediction : SwissADME estimates LogP (3.2) and bioavailability (85%), suggesting moderate blood-brain barrier penetration .
  • Molecular dynamics (MD) simulations : GROMACS simulations (100 ns) model stability in aqueous environments, revealing hydrophobic interactions between the dimethoxyphenyl group and protein residues .
  • QSAR modeling : Generate 2D descriptors (e.g., topological polar surface area) to correlate structural features with solubility or toxicity .

Q. What crystallographic techniques determine the compound’s 3D conformation?

  • Single-crystal X-ray diffraction : Resolve bond angles and dihedral rotations (e.g., piperazine ring puckering) with 0.8 Å resolution .
  • Hydrogen-bonding analysis : Identify intramolecular N–H···N bonds between the pyrimidine and acetamide groups, stabilizing a folded conformation .
  • Cambridge Structural Database (CSD) comparison : Match torsion angles with analogs (e.g., N-(4-chlorophenyl) derivatives) to infer conformational flexibility .

Q. How can primary biological targets be identified in complex systems?

  • Affinity chromatography : Immobilize the compound on sepharose beads and pull down binding proteins from lysates, followed by LC-MS/MS identification .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries identify genes whose loss abolishes compound efficacy (e.g., kinases or GPCRs) .
  • Thermal proteome profiling (TPP) : Monitor protein melting shifts in response to compound binding via mass spectrometry .

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